Heptylamine
Overview
Description
Heptylamine, also known as 1-Aminoheptane, is an organic compound with the linear formula CH3(CH2)6NH2 . It has been used as an internal standard in the determination of biogenic monoamines and biogenic diamines by the fluorescence-HPLC method . It has also been used to study the effect of hydration on the gaseous structure of protonated this compound by infrared photodissociation (IRPD) spectroscopy and computational chemistry .
Synthesis Analysis
This compound could be produced through the synthetic routes involving a solution of heptaldoxime in absolute alcohol .
Molecular Structure Analysis
This compound has a molecular weight of 115.22 and its molecular formula is C7H17N . It contains a total of 24 bonds, including 7 non-H bonds, 5 rotatable bonds, and 1 primary amine (aliphatic) .
Chemical Reactions Analysis
The mechanism of plasma polymerization of this compound has been described thoroughly . The plasma polymerization of this compound on PES membrane for removal of anionic dye (Congo red) has been studied .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a refractive index of n20/D 1.424 (lit.) . It has a boiling point of 154-156 °C (lit.) and a density of 0.777 g/mL at 25 °C (lit.) .
Scientific Research Applications
Surface Modification of Titanium Alloys
Heptylamine has been used to chemically functionalize the surface of Ti6Al4V alloy, a type of titanium alloy. A custom-made low-temperature atmospheric pressure plasma reactor device was used to polymerize this compound on the alloy surface. This process introduced amino groups on the Ti6Al4V alloy surface via plasma-polymerized this compound (PPHA), which significantly increased surface hydrophilicity and promoted bone marrow stromal cells (BMSCs) cell adhesion and proliferation .
Biomedical Applications
The introduction of amino groups on the Ti6Al4V alloy surface through the polymerization of this compound has shown potential in enhancing cell adhesion and proliferation. This could be beneficial in the production of artificial joints, dental implants, cardiovascular implants, and fracture repair fixation devices .
Membrane Filtration Systems
This compound has been used in the surface modification of polyethersulfone (PES) membranes. The process involves plasma polymerization of this compound on the PES membrane, which induces a hydrophilic surface on the membrane without changing its bulk properties. This modification has shown to improve the permeate flux and reduce fouling tendencies, thereby enhancing the performance of the membrane filtration system .
Removal of Anionic Dye
The plasma polymerization of this compound on PES membranes has also been used for the removal of anionic dye (Congo red). The modified membrane showed improved permeate flux and rejection properties compared to the untreated commercial filtration membrane .
Analytical Chemistry
This compound has been used as an internal standard in the determination of biogenic monoamines and biogenic diamines by the fluorescence-HPLC method .
Infrared Photo Dissociation (IRPD) Spectroscopy
This compound has been used to study the effect of hydration on the gaseous structure of protonated this compound by infrared photo dissociation (IRPD) spectroscopy .
Safety and Hazards
Mechanism of Action
Target of Action
Heptylamine, also known as 1-Aminoheptane, is a simple aliphatic amineIt has been found to interact with certain enzymes and receptors in the body .
Mode of Action
It is known to act as a vasoconstrictor nasal decongestant . This suggests that it may interact with adrenergic receptors, causing vasoconstriction and reducing nasal congestion.
Biochemical Pathways
It is known that amines can participate in a variety of biochemical reactions, including acting as substrates for transaminases and other enzymes involved in amino acid metabolism
Pharmacokinetics
It may undergo metabolism by enzymes such as monoamine oxidase
Result of Action
As a vasoconstrictor nasal decongestant, it likely causes constriction of blood vessels in the nasal passages, reducing swelling and congestion
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and stability. For example, as an amine, this compound can react with acids to form salts, which may alter its properties and effects
properties
IUPAC Name |
heptan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYIASZWHGOTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130166-51-7 | |
Record name | 1-Heptanamine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130166-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7020681 | |
Record name | Heptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111-68-2 | |
Record name | Heptylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Heptylamine reversibly inhibits VRACs in a dose-dependent manner, with an IC50 value of 260 μM. [] This inhibition is reduced under hypotonic conditions, suggesting that this compound's diffusion into the membrane contributes to its inhibitory effect. []
A: Phascoline and phascolosomine, two natural guanidine derivatives containing this compound moieties, affect cultured rat cardiac cells. Phascoline (N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine) and phascolosomine (N-(3-guanidinoisobutyryl)-2-methoxy-n-heptylamine) stop cardiac cell beating at concentrations greater than or equal to 10 -3 M. [] This effect is attributed to the amino alcohol or amino ether moiety of the molecule, where the this compound group resides. []
A: this compound, in its protonated form (heptylammonium), blocks basolateral potassium channels in T84 human intestinal crypt epithelia. [] This blockage inhibits cAMP-dependent chloride secretion, a process crucial for intestinal fluid regulation. [] Notably, octylamine exhibits stronger inhibition than this compound in this context. []
ANone: this compound has the molecular formula C7H17N and a molecular weight of 115.22 g/mol.
A: this compound is employed in plasma polymerization to create thin films with tailored surface properties. [, , , ] These films, often referred to as this compound plasma polymers (HApp), can be deposited onto various substrates, including metals, polymers, and ceramics. [, , , ]
A: HApp coatings enhance the hydrophilicity of materials like Ti6Al4V alloy, promoting cell adhesion and proliferation. [] The degree of hydrophilicity can be controlled by adjusting the deposition time during plasma polymerization. [] Additionally, HApp coatings on nanoporous alumina membranes enable control over pore size and surface chemistry, expanding their applications in molecular separation, cell culture, and biosensing. []
A: Yes, this compound plasma polymerization is a promising technique for generating drug-eluting coatings on solid carriers. [, ] This approach has been successfully demonstrated for the controlled release of levofloxacin, an antibiotic. [] The release kinetics of the drug can be modulated by adjusting the thickness of the plasma polymer overlayer. [] Similarly, fluconazole, an antifungal drug, can be incorporated into HApp coatings for sustained release, effectively preventing Candida albicans biofilm formation. []
A: The inclusion of silver nanoparticles within HApp films significantly enhances their antibacterial properties. [] This is achieved by immersing HApp films in silver nitrate solutions, followed by reduction using sodium borohydride. [] The resulting Ag@HApp films exhibit potent antibacterial activity against both Escherichia coli and Staphylococcus aureus. []
A: While this compound itself isn't a catalyst, its presence can influence catalytic processes. For example, the synthesis of N-propargyl-R-2-heptylamine utilizes copper iodide as a catalyst, highlighting the role of metal catalysts in reactions involving this compound. []
A: Oxathis compound analogues with the oxygen atom closer to the alpha-carbon exhibit a more pronounced, albeit reversible, inactivation of MAO B. [] This finding supports the hypothesis that the inductive effect of the oxygen atom plays a crucial role in enzyme inactivation. []
A: Introducing a hydroxyl group at the 6-position of 6-methyl-2-heptylamine diminishes its vasopressor activity but enhances its myocardial stimulant activity. [] The resulting compounds, 6-hydroxy-6-methyl-2-heptylamine and 6-hydroxy-6-methyl-2-heptyl methylamine, exhibit oral activity, increase myocardial contraction force, and increase heart rate. []
A: Increasing the chain length of alkylamines added to C16-C4-C16 results in a more pronounced decrease in the CMC of the gemini surfactant. [] This effect follows the order: octylamine > this compound > hexylamine > pentylamine > butylamine. [] This suggests a synergistic interaction between the gemini surfactant and alkylamines, with longer chain alkylamines exhibiting greater synergism. []
ANone: The provided research primarily focuses on the fundamental chemical and biological interactions of this compound and its derivatives. These aspects, while important for a comprehensive understanding of the compound, are not directly addressed in the provided research papers.
A: In the 1930s, researchers discovered that extracts from mammalian tissues, capable of oxidizing adrenaline, also acted on other amines, including tyramine, tryptamine, and aliphatic amines like isoamylamine and this compound. [] This observation led to the hypothesis that a single oxidase enzyme might be responsible for the oxidation of various amine substrates. [] This finding marked a significant milestone in understanding amine metabolism and paved the way for further research into the specific enzymes involved and their physiological roles.
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